Product packaging for 8-Hydrazinyl-1,2-dihydroquinoxalin-2-one(Cat. No.:)

8-Hydrazinyl-1,2-dihydroquinoxalin-2-one

Cat. No.: B13222967
M. Wt: 176.18 g/mol
InChI Key: IJJHGVFQGLKCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydrazinyl-1,2-dihydroquinoxalin-2-one (CAS 2060033-67-0) is a quinoxaline derivative supplied as a research chemical. With the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol, this compound features a reactive hydrazine group on a dihydroquinoxalinone scaffold, making it a valuable synthetic intermediate . The hydrazinyl group is a key functional moiety in developing novel synthetic methodologies. Research indicates that hydrazine catalysts can facilitate efficient ring-closing carbonyl-olefin metathesis (RCCOM) reactions, a valuable strategy for constructing complex nitrogen-containing heterocycles like dihydroquinolines from readily available precursor molecules . Furthermore, the hydrazone functional group, which can be derived from such hydrazinyl compounds, is a privileged structure in medicinal chemistry. Quinoline-hydrazone derivatives, in particular, have demonstrated significant potential in drug discovery research, showing notable biological activities such as anti-tuberculosis and anticancer properties . The reactivity of the hydrazine group also allows for the creation of diverse molecular architectures, as seen in the synthesis of 1,2-dihydroquinoline-hydrazonopropanoate derivatives via aza-Michael addition reactions . This compound is intended for use in exploratory synthesis, method development, and biochemical screening in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4O B13222967 8-Hydrazinyl-1,2-dihydroquinoxalin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

8-hydrazinyl-1H-quinoxalin-2-one

InChI

InChI=1S/C8H8N4O/c9-12-6-3-1-2-5-8(6)11-7(13)4-10-5/h1-4,12H,9H2,(H,11,13)

InChI Key

IJJHGVFQGLKCPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NN)NC(=O)C=N2

Origin of Product

United States

Synthetic Methodologies for 8 Hydrazinyl 1,2 Dihydroquinoxalin 2 One and Its Structural Analogues

Foundational Synthetic Routes to Quinoxalinone Systems

The construction of the fundamental quinoxalinone scaffold relies on well-established cyclocondensation reactions that have been refined over many years. These methods typically involve the formation of the pyrazine (B50134) ring fused to a benzene (B151609) ring.

Condensation Reactions Involving o-Phenylenediamines and α-Dicarbonyl Compounds

A cornerstone in the synthesis of quinoxalines and their derivatives is the condensation reaction between an o-phenylenediamine (B120857) (or a substituted analogue) and a 1,2-dicarbonyl compound. chim.itnih.gov This versatile and widely utilized method forms the heterocyclic core in a single, efficient step. sapub.orgsapub.org The reaction proceeds by the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the dicarbonyl compound, followed by dehydration to yield the quinoxaline (B1680401) ring system.

Various α-dicarbonyl compounds can be employed, including glyoxal, α-keto acids, and 1,2-diketones, leading to a diverse range of substituted quinoxalinones. sapub.orgnih.gov For instance, the reaction of an o-phenylenediamine with an α-keto acid directly furnishes a 3-substituted quinoxalin-2(1H)-one. organic-chemistry.org While traditionally conducted under acidic conditions with prolonged heating, modern iterations of this reaction often utilize catalysts to improve efficiency and mildness. nih.gov

Table 1: Examples of Catalysts and Conditions for Quinoxalinone Synthesis via Condensation

o-Phenylenediamine Derivativeα-Dicarbonyl CompoundCatalyst/ConditionsProductReference
o-PhenylenediamineGlyoxalNi-nanoparticles, AcetonitrileQuinoxaline sapub.org
o-PhenylenediamineBenzilCerium(IV) ammonium (B1175870) nitrate, Water2,3-Diphenylquinoxaline nih.gov
Substituted o-phenylenediamine1,2-DiketonesMnFe2O4 nano-material, Room TempSubstituted Quinoxalines chim.it
o-Phenylenediamineα-Keto-glutric acidMicrowave irradiation3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propionic acid sapub.org

Established Chloroacetyl Chloride and Amino Acid Methods for Quinoxalinone Scaffold Construction

An alternative strategy for constructing the quinoxalinone scaffold involves the use of chloroacetyl chloride and amino acids. This method provides a pathway to specific isomers and derivatives. The synthesis typically begins with the N-chloroacetylation of an amino acid methyl ester. researchgate.net The resulting N-chloroacetyl amino acid derivative can then undergo further reactions to form heterocyclic systems. While not the most common route to simple quinoxalinones, this methodology is valuable in the synthesis of more complex, fused heterocyclic systems that may incorporate the quinoxalinone moiety. For example, the reaction of theophylline (B1681296) with N-chloroacetyl amino acid methyl esters has been used to create theophylline acetamides, demonstrating the utility of this building block approach. researchgate.net

Strategies for Introducing the Hydrazinyl Moiety to the Quinoxalinone Nucleus

Once the quinoxalinone core is established, the introduction of a hydrazinyl group at a specific position, such as the 8-position, is a key transformation for synthesizing the target compound. This can be achieved through several chemical strategies.

Direct Hydrazination Approaches for 1,2-Dihydroquinoxalin-2-ones

Direct hydrazination is a common method for introducing a hydrazinyl group onto a heterocyclic ring. This typically involves the nucleophilic substitution of a suitable leaving group, such as a halogen, with hydrazine (B178648) or a hydrazine derivative. For instance, a chloroquinoxaline can be refluxed with hydrazine hydrate (B1144303) to yield the corresponding hydrazinylquinoxaline. nih.gov This direct displacement is a straightforward and often high-yielding approach. In the context of 8-Hydrazinyl-1,2-dihydroquinoxalin-2-one, this would necessitate the synthesis of an 8-halo-1,2-dihydroquinoxalin-2-one precursor. The reaction of 4-hydrazinylquinolin-2(1H)-ones has been shown to proceed via refluxing with hydrazine hydrate. mdpi.com Similarly, the synthesis of various hydrazine derivatives can be achieved through the direct reductive alkylation of hydrazine derivatives. organic-chemistry.org

Conversion of Precursor Esters and Halides to Hydrazinyl Derivatives

An alternative to direct substitution on the quinoxalinone ring is the conversion of other functional groups into the hydrazinyl moiety. A common precursor is a carboxylic acid ester, which can be converted to an acyl hydrazide by reaction with hydrazine hydrate. organic-chemistry.org This acyl hydrazide can then potentially undergo further transformations.

Another important route involves the use of halide precursors. As mentioned, aryl halides can undergo nucleophilic aromatic substitution with hydrazine. nih.gov Transition metal-catalyzed coupling reactions have also emerged as powerful tools for forming C-N bonds. For example, copper-catalyzed coupling of aryl bromides with N-Boc hydrazine has been reported to produce N-aryl hydrazides. organic-chemistry.org Such methods could be adapted for the synthesis of this compound from an 8-bromo-1,2-dihydroquinoxalin-2-one precursor, offering mild reaction conditions and broad functional group tolerance.

Table 2: General Methods for Hydrazinyl Group Introduction

Precursor Functional GroupReagentMethodProduct Functional GroupReference
Halogen (e.g., -Cl, -Br)Hydrazine HydrateNucleophilic Aromatic SubstitutionHydrazinyl (-NHNH2) nih.gov
Carboxylic Acid EsterHydrazine HydrateHydrazinolysisAcyl Hydrazide (-CONHNH2) organic-chemistry.org
Aryl BromideN-Boc HydrazineCopper-catalyzed CouplingProtected Hydrazinyl (-NHNHBoc) organic-chemistry.org

Advanced Synthetic Techniques and Green Chemistry Principles in Quinoxalinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalinones to develop more environmentally benign and efficient processes. ekb.egijirt.org These advanced techniques focus on reducing waste, avoiding hazardous solvents, and minimizing energy consumption.

Key green strategies in quinoxalinone synthesis include:

Use of Green Solvents: Traditional syntheses often employ volatile and toxic organic solvents. Green alternatives such as water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG) have been successfully used. nih.govjocpr.comripublication.com Water is particularly attractive due to its low cost, non-toxicity, and environmental friendliness. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound have been utilized to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. sapub.orgresearchgate.net Microwave-assisted synthesis, in particular, has been widely adopted for the rapid and efficient production of quinoxaline derivatives. ijirt.org

Catalysis: The use of catalysts is central to many green synthetic methods. This includes the development of recyclable catalysts, such as magnetically separable nanoparticles, which can be easily removed from the reaction mixture and reused. chim.it Organocatalysts and solid-supported acid catalysts are also employed to avoid the use of corrosive and hazardous strong acids. nih.gov

One-Pot Syntheses: Designing synthetic routes where multiple steps are carried out in a single reaction vessel without isolating intermediates (one-pot synthesis) improves efficiency and reduces waste. nih.gov

These green approaches are not only beneficial for the environment but also often lead to more cost-effective and scalable synthetic processes for quinoxalinones and their derivatives. ekb.eg

Microwave-Assisted and Recyclable Catalyst Methodologies

Modern synthetic chemistry emphasizes the use of green and efficient techniques. Microwave irradiation offers a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner product profiles by minimizing side reactions. jocpr.comresearchgate.net Concurrently, the development of recyclable heterogeneous catalysts is a cornerstone of sustainable chemistry, allowing for easy separation of the catalyst from the reaction mixture and its reuse over multiple cycles. rsc.orgresearchgate.net

The synthesis of the 8-substituted quinoxalin-2-one core can be significantly enhanced using these technologies. For instance, the condensation of substituted o-phenylenediamines with dicarbonyl compounds is a fundamental step that benefits greatly from microwave assistance. e-journals.in A study on the synthesis of various quinoxaline derivatives demonstrated that microwave heating of a mixture of a diamine and a dicarbonyl compound in the presence of a minimal amount of a solvent like DMSO can lead to excellent yields (80-90%) in a matter of minutes, a significant improvement over conventional heating methods. e-journals.in

Table 1: Microwave-Assisted Synthesis of Substituted Quinoxalines This table presents data for the synthesis of analogous quinoxaline structures, as a direct example for 8-nitro-1,2-dihydroquinoxalin-2-one under these specific conditions is not available. The data illustrates the general efficiency of the microwave-assisted method.

Reactant 1Reactant 2ConditionsYield (%)Time (min)Reference
4-Nitrobenzene-1,2-diamine2,3-ButanedioneMicrowave, DMSO903.5 e-journals.in
4-Nitrobenzene-1,2-diamineIsatinMicrowave, DMSO883.5 e-journals.in
Pyridine-2,3-diamine1-Phenyl-propane-1,2-dioneMicrowave, MgBr₂·OEt₂941-2.5 jocpr.com

Following the formation of the 8-nitro-quinoxalin-2-one intermediate, the subsequent reduction of the nitro group is a critical step. This transformation is amenable to the use of recyclable catalysts. Heterogeneous catalysts such as V₂O₅/TiO₂ and iron or palladium phthalocyanines have proven effective for the chemoselective reduction of nitroarenes to their corresponding amines. rsc.orgresearchgate.netorganic-chemistry.org These catalysts are robust, can be easily recovered by filtration, and reused multiple times with minimal loss of activity, thereby reducing waste and cost. rsc.orgresearchgate.net For example, a V₂O₅/TiO₂ catalyst has been used for the hydrogenation of various nitro compounds, offering a green and sustainable method for producing amines. organic-chemistry.org

Table 2: Recyclable Catalysts for the Reduction of Aromatic Nitro Compounds This table showcases the efficacy of recyclable catalysts in the reduction of various nitroarenes, a reaction analogous to the reduction of 8-nitro-quinoxalin-2-one.

Nitro CompoundCatalystReductantConditionsYield (%)Catalyst RecyclesReference
Various NitroarenesV₂O₅/TiO₂Hydrazine hydrateBlue LEDs, EtOHHighMultiple organic-chemistry.org
Various NitroarenesFe(II) PhthalocyanineNaBH₄/Ph₂SiH₂EthanolGood to ExcellentMultiple researchgate.net
Various NitroarenesPd(II) PhthalocyanineNaBH₄/Ph₂SiH₂EthanolGood to ExcellentMultiple researchgate.net

The final conversion of the 8-amino group to the 8-hydrazinyl group involves diazotization followed by reduction. While specific examples of microwave-assisted diazotization of amino-quinoxalinones are scarce, microwave irradiation has been successfully applied to other diazotization and coupling reactions, suggesting its potential to shorten reaction times and improve the efficiency of this step as well. mdpi.com

One-Pot and Multicomponent Reactions for Enhanced Efficiency

The synthesis of the quinoxaline core from a nitro-aniline precursor is particularly well-suited for a one-pot approach. This strategy involves the in-situ reduction of the nitro group of a 2-nitroaniline (B44862) derivative to form a 1,2-diamine, which then immediately condenses with a dicarbonyl compound present in the same pot to yield the quinoxaline ring system. Several catalytic systems have been developed for this purpose. For instance, an iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols provides a direct route to quinoxalines. nih.govresearchgate.net In this process, the alcohol serves as the hydrogen donor for the nitro group reduction, and the iron complex catalyzes both the reduction and the subsequent condensation-cyclization, liberating water as the only byproduct. nih.gov

Another notable example is the use of graphene oxide (GO) as a recyclable, metal-free catalyst for the one-pot synthesis of quinoxalines from 2-nitroanilines. nih.gov In this system, hydrazine hydrate is used as the reductant for the nitro group, and the GO catalyzes both the reduction and the subsequent condensation with a 1,2-dicarbonyl compound. The catalyst can be recovered and reused for several cycles. nih.gov

Table 3: One-Pot Synthesis of Quinoxalines from 2-Nitroanilines This table provides examples of one-pot reactions that combine nitro group reduction and quinoxaline ring formation, demonstrating the high efficiency of these methods.

2-Nitroaniline DerivativeDicarbonyl/DiolCatalystConditionsYield (%)Reference
2-NitroanilineVicinal DiolsIron ComplexToluene, 120 °C49-98 nih.gov
2-Nitroaniline1,2-DicarbonylsGraphene OxideEtOH, 80 °CModerate to Excellent nih.gov

Multicomponent reactions are also employed for the synthesis and functionalization of the quinoxalin-2-one scaffold, primarily focusing on the C3 position. mdpi.com While a direct MCR for the synthesis of the core ring of this compound is not established, these methodologies highlight the trend towards creating molecular complexity in a single step. For example, three-component reactions involving quinoxalin-2(1H)-ones, unactivated alkenes, and a third component have been developed to install various functional groups at the C3 position. mdpi.com Such strategies underscore the potential for developing novel MCRs for the efficient assembly of complex heterocyclic systems.

Derivatization and Structural Modification of 8 Hydrazinyl 1,2 Dihydroquinoxalin 2 One

Chemical Transformations at the Hydrazinyl Group

The hydrazinyl (-NHNH2) moiety at the 8-position is a highly reactive nucleophilic center, serving as the primary site for a variety of chemical transformations. Its derivatization is a common strategy to introduce diverse functional groups and build more complex molecular architectures.

The condensation reaction between the hydrazinyl group of 8-Hydrazinyl-1,2-dihydroquinoxalin-2-one and various carbonyl compounds is a straightforward and efficient method for synthesizing hydrazone derivatives. nih.gov This reaction typically involves heating the quinoxalinone precursor with an appropriate aldehyde or ketone in a suitable solvent, such as ethanol (B145695). The resulting hydrazones, which are stable Schiff bases, extend the conjugation of the system and serve as crucial intermediates for further chemical modifications. researchgate.net

The reaction with substituted aromatic aldehydes is particularly common, leading to a wide array of N'-benzylidenehydrazinyl derivatives. nih.govresearchgate.net The substituents on the aromatic ring of the aldehyde can be varied to modulate the electronic properties and steric profile of the final compound.

Table 1: Synthesis of Hydrazone Derivatives from Quinoxalinone Precursors

Reactant A Reactant B (Aldehyde/Ketone) Product Type General Conditions
This compound Substituted Aromatic Aldehydes 8-(2-(substituted benzylidene)hydrazinyl)-1,2-dihydroquinoxalin-2-one Reflux in ethanol
Quinoxalinone Hydrazide Aliphatic/Aromatic Ketones 8-(2-(alkyldiene/aryldiene)hydrazinyl)-1,2-dihydroquinoxalin-2-one Acid catalysis johnshopkins.eduresearchgate.net

The versatile hydrazinyl group is a key precursor for constructing fused heterocyclic systems through cyclization reactions. The resulting polycyclic structures, such as triazolo- and pyrazolo-quinoxalinones, are of significant interest in drug discovery.

Pyrazoles: The synthesis of pyrazole (B372694) rings typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov For this compound, reaction with compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) under acidic or basic conditions would lead to the formation of a pyrazole ring fused or linked to the quinoxalinone core. nih.govorganic-chemistry.org The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration. mdpi.com

Triazoles: Fused 1,2,4-triazole (B32235) systems can be synthesized from the hydrazinyl group through several pathways. One common method involves reacting the hydrazine with reagents like carbon disulfide to form a thiocarbohydrazide (B147625) intermediate, which can then be cyclized. chemistryjournal.net Another approach is the reaction with orthoesters or acid chlorides to form acylhydrazides, which subsequently undergo cyclization in the presence of a dehydrating agent to yield the triazole ring. chemistryjournal.net These reactions expand the heterocyclic system, creating rigid structures that can interact effectively with biological targets.

Modifications on the Quinoxalinone Ring System

The introduction of substituents on the benzene (B151609) or pyrazine (B50134) portions of the quinoxalinone ring can significantly alter the electronic distribution, lipophilicity, and steric bulk of the molecule. nih.gov The electrophilic nature of the quinoxaline (B1680401) ring system makes it susceptible to nucleophilic substitution of hydrogen, particularly when activated by an N-oxide group. rsc.org Furthermore, direct C-H functionalization methods have been developed for quinoxalin-2(1H)-ones, enabling the introduction of groups like trifluoromethylalkyls at the C3 position. nih.gov The nature and position of these substituents can impact the reactivity of other parts of the molecule, including the hydrazinyl group, and are critical for modulating biological activity. mdpi.com

The quinoxalinone ring contains two nitrogen atoms, both of which can potentially be functionalized. The N1 atom, part of the lactam ring, is the most common site for substitution. Alkylation or acylation at this position is a well-established modification. researchgate.net These reactions are typically carried out using alkyl halides or acyl chlorides in the presence of a base. researchgate.net Such N-functionalization can improve the compound's pharmacokinetic properties by altering its solubility and metabolic stability. For instance, alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate (B1255678) can yield both N-alkylated and O-alkylated products. researchgate.net

Table 2: Examples of Functionalization on the Quinoxalinone Ring

Position Reaction Type Reagents Product Type
N1 Atom N-Alkylation Alkyl Halide, Base 1-Alkyl-8-hydrazinylquinoxalin-2-one
N1 Atom N-Acylation Acyl Chloride, Base 1-Acyl-8-hydrazinylquinoxalin-2-one

Hybridization Strategies Incorporating this compound Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved affinity, better efficacy, or a dual mode of action. The this compound scaffold is an excellent candidate for creating such hybrids due to its inherent biological relevance and multiple points for chemical modification. researchgate.net

A common strategy involves using the hydrazinyl group as a linker to attach another pharmacophore. For example, after converting the hydrazinyl group to a hydrazone, the extended structure can be further modified. mdpi.com Another powerful technique is the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition. researchgate.net In this approach, the hydrazinyl group could be transformed into an azide, which is then reacted with a terminal alkyne attached to another bioactive molecule. This results in the formation of a stable triazole ring that links the two molecular entities. nih.govnih.gov Such quinoxaline-triazole hybrids have been explored for their potential as novel therapeutic agents. researchgate.net

Structure Activity Relationship Sar Studies of 8 Hydrazinyl 1,2 Dihydroquinoxalin 2 One Derivatives

Elucidation of Key Pharmacophores within the Quinoxalinone-Hydrazinyl Framework

The biological activity of 8-Hydrazinyl-1,2-dihydroquinoxalin-2-one derivatives is fundamentally linked to the synergistic interplay between the quinoxalin-2-one core and the 8-hydrazinyl functional group. The quinoxalinone nucleus, a bicyclic system composed of a fused benzene (B151609) and pyrazine (B50134) ring, serves as a rigid scaffold that is frequently found in compounds with a wide array of pharmacological properties, including anticancer, antibacterial, and antiviral activities. nih.govsapub.orgnih.gov This core structure is considered a key pharmacophoric moiety, with its nitrogen atoms and carbonyl group providing sites for crucial hydrogen bonding and other interactions with biological targets. nih.gov

Impact of Substituent Position and Electronic Nature on Biological Activity

The placement and electronic characteristics of substituents on the quinoxalinone ring system are critical determinants of the biological activity of these derivatives.

Role of Electron-Donating and Electron-Withdrawing Groups

Electron-Withdrawing Groups (EWGs): The introduction of strong EWGs, such as nitro (NO₂) or halogen groups, can enhance the biological activity of quinoxalinone derivatives. For instance, in studies of quinoxalinone derivatives as aldose reductase inhibitors, a nitro group at the C6-position was found to play an important role in enhancing inhibitory activity. nih.gov Similarly, the presence of a trifluoromethyl group (CF₃) at the C3-position of quinoxaline (B1680401) 1,4-di-N-oxide derivatives was shown to improve antitaeniasis activity compared to a methyl group at the same position. mdpi.com These groups can increase the acidity of nearby N-H protons or participate in specific electronic interactions within a receptor's active site.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can also influence activity, though their effect is highly dependent on the specific biological target and the position of substitution. In some series of compounds, EDGs have been shown to decrease activity, while in others they are favorable. mdpi.com The precise impact of these groups highlights the necessity of empirical testing for each class of derivatives against their intended target.

The following table summarizes the observed effects of different electronic groups on the activity of quinoxalinone derivatives based on published research.

Substituent GroupElectronic NaturePositionObserved Effect on Biological ActivityReference
Nitro (NO₂)Electron-WithdrawingC6Enhanced aldose reductase inhibition nih.gov
Trifluoromethyl (CF₃)Electron-WithdrawingC3Improved antitaeniasis activity mdpi.com
PhenylAromaticC3Important for aldose reductase inhibition nih.gov
ThiopheneAromaticC2Contributed to antitaeniasis activity mdpi.com

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a crucial role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms can dictate the binding affinity and efficacy of a compound. In the context of quinoxalinone derivatives, stereochemical factors are an important consideration for activity modulation.

For example, the synthesis of chiral rhodanine (B49660) derivatives incorporating a quinoxalinyl imidazole (B134444) moiety has been explored for developing ALK5 inhibitors. nih.gov The evaluation of these distinct chiral compounds demonstrates that stereoisomers can possess different levels of biological activity and selectivity, underscoring the importance of stereocenter configuration in the design of potent quinoxaline-based agents. nih.gov Furthermore, when styryl groups are introduced at the C3 position of the quinoxalinone ring via condensation with aromatic aldehydes, the resulting double bond can exist as cis or trans isomers. Research often specifies that the trans isomer is formed, indicating that the geometry of such appendages is a key structural feature that can influence how the molecule fits into a binding pocket. mdpi.com

Correlation between Molecular Architecture and Therapeutic Potential

Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects. sapub.orgmdpi.comnih.govsemanticscholar.org The hydrazone linkage provides a strategic way to introduce a wide variety of chemical motifs, allowing for the fine-tuning of properties like lipophilicity, hydrogen bonding capacity, and steric bulk.

For example, studies on different quinoxalinone hydrazone derivatives have shown that the nature of the aromatic aldehyde used for condensation significantly impacts antimicrobial activity. mdpi.com Similarly, in the development of aldose reductase inhibitors, SAR studies revealed that having a C3-phenethyl side chain on the quinoxalinone ring, combined with an N1-acetate group, resulted in the most potent inhibitor in the series. nih.gov This highlights a clear correlation between specific structural features and the resulting therapeutic efficacy.

The table below presents data from studies on various quinoxalinone derivatives, illustrating the link between their molecular structure and biological activity.

Compound SeriesKey Structural FeaturesBiological Target/ActivityPotency (IC₅₀/EC₅₀)Reference
Quinoxalinone N1-acetate derivativesC3-phenethyl side chain, C6-NO₂ groupAldose Reductase Inhibition0.143 µM nih.gov
Quinoxaline-7-carboxylate-1,4-di-N-oxidesC2-phenyl, C3-CF₃, C7-ethyl esterAntitaeniasis (vs. T. crassiceps)0.58 µM mdpi.com
Quinoxaline-7-carboxylate-1,4-di-N-oxidesC2-(4-chlorophenyl), C3-CF₃, C7-ethyl esterAntitaeniasis (vs. T. crassiceps)0.80 µM mdpi.com
Chiral Rhodanine-Quinoxalinyl ImidazolesChiral center in rhodanine moietyALK5 Kinase Inhibition0.416 µM nih.gov

These findings collectively demonstrate that the therapeutic potential of the this compound framework can be systematically optimized by elucidating the roles of its key pharmacophores and carefully modulating the electronic and steric properties of its substituents.

In Vitro Biological Activities of 8 Hydrazinyl 1,2 Dihydroquinoxalin 2 One and Its Derivatives

Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral)

Derivatives of quinoxalin-2(1H)-one incorporating hydrazone, hydrazine (B178648), and pyrazole (B372694) moieties have been synthesized and evaluated for their in vitro antimicrobial potential. researchgate.netjohnshopkins.edu Studies have shown that these compounds possess a broad spectrum of activity, with many exhibiting good to moderate potential against various bacterial and fungal strains. researchgate.netresearchgate.netmdpi.com

Activity against Gram-Positive and Gram-Negative Bacteria

The antibacterial efficacy of hydrazinyl-quinoxalinone derivatives has been assessed against a panel of both Gram-positive and Gram-negative bacteria. researchgate.net A series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives, in particular, demonstrated significant antibacterial activity, with some compounds showing bactericidal behavior against multi-drug resistant bacteria (MDRB). researchgate.netjohnshopkins.edu

Research indicates that these compounds are often more effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.gov For instance, certain derivatives exhibited significant activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.97 to 62.5 µg/mL and Minimum Bactericidal Concentration (MBC) values from 1.94 to 88.8 µg/mL, which are comparable to the standard antibiotic Tetracycline. researchgate.netjohnshopkins.eduresearchgate.net Hydrazide-hydrazones, a related class, have also shown potent activity against Gram-positive bacteria, with some compounds being almost two thousand times more active than nitrofurantoin (B1679001) against B. subtilis. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Quinoxalinone Derivatives
Compound Class/DerivativeBacterial StrainActivity (MIC in µg/mL)Reference
6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives (e.g., 4a, 7, 8a)Gram-positive & Gram-negative strains0.97 - 62.5 researchgate.netjohnshopkins.edu
Active derivatives against MDRB strainsMulti-drug resistant bacteria1.95 - 15.62 johnshopkins.eduresearchgate.net
Hydrazide-hydrazone 15Gram-positive bacteria (general)1.95 - 7.81 nih.gov
Hydrazide-hydrazone 16Gram-positive bacteria (general)3.91 - 7.81 nih.gov
Tetracycline (Standard)Various bacterial strains15.62 - 62.5 researchgate.net
Norfloxacin (Standard)MDRB strains0.78 - 3.13 johnshopkins.eduresearchgate.net

Efficacy against Fungal and Viral Strains

The antimicrobial evaluation of hydrazinyl-quinoxalinone derivatives extends to fungal pathogens. researchgate.net A specific compound, 3-hydrazinoquinoxaline-2-thiol (B1673409), has demonstrated notable antifungal activity against various Candida species. nih.gov In vitro tests showed this compound to be more effective than the standard antifungal drug Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov Its efficacy was also confirmed against Pichia kudriavzevii and Clavispora lusitaniae. nih.gov Other quinoxalin-2(1H)-one derivatives have shown fungicidal behavior with MIC values comparable to Amphotericin B. researchgate.netjohnshopkins.edu

In the antiviral domain, while the broader class of quinoxaline (B1680401) derivatives has been investigated for activity against viruses like HIV, specific data on 8-hydrazinyl-1,2-dihydroquinoxalin-2-one is less detailed. bohrium.com However, related heterocyclic compounds, such as 1,2,3-triazole derivatives of the alkaloid lupinine, have been shown to reduce the infectivity of influenza viruses, suggesting a potential avenue for exploration with quinoxalinone structures. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Quinoxaline Derivatives
CompoundFungal StrainActivity/ObservationReference
3-hydrazinoquinoxaline-2-thiolCandida albicans (clinical isolates)Higher efficacy than Amphotericin B nih.gov
3-hydrazinoquinoxaline-2-thiolCandida glabrataHigher efficacy than Amphotericin B nih.gov
3-hydrazinoquinoxaline-2-thiolCandida parapsilosisHigher efficacy than Amphotericin B nih.gov
Quinoxalin-2(1H)-one derivativesTwo standard fungal strainsMICs: 12.49 - 88.8 µg/mL researchgate.net
Amphotericin B (Standard)Two standard fungal strainsMICs: 34.62 - 65.62 µg/mL researchgate.net

Anticancer and Antiproliferative Activities

Quinoxaline derivatives are recognized for their potential as anticancer agents, and the inclusion of a hydrazinyl moiety can contribute to this activity. nih.govresearchgate.netnih.gov These compounds have been evaluated against various human tumor cell lines, demonstrating a range of cytotoxic and antiproliferative effects. nih.govresearchgate.net

Modulation of Cell Proliferation and Viability

The antiproliferative activity of quinoxaline derivatives has been confirmed through in vitro cell survival experiments. nih.gov Certain derivatives have shown significant growth inhibition against tumor cell lines at micromolar concentrations. nih.gov For example, novel oxiranyl-quinoxaline derivatives were evaluated against neuroblastoma cell lines SK-N-SH and IMR-32, with some compounds exhibiting IC₅₀ values as low as 2.49 ± 1.33 μM. nih.gov

Furthermore, a series of (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives, which combine the quinolone scaffold with other heterocyclic moieties, showed potent activity against breast cancer (MCF-7) and pancreatic cancer (Panc-1) cell lines, with the most active compound achieving an IC₅₀ of 1.2 ± 0.2 µM. nih.gov Cell cycle analysis of MCF-7 cells treated with this compound revealed cell cycle arrest at the G2/M phase, indicating a direct impact on cell division processes. nih.gov

Table 3: In Vitro Antiproliferative Activity of Selected Quinoxaline Derivatives
Compound Class/DerivativeCancer Cell LineActivity (IC₅₀ in µM)Reference
Oxiranyl-quinoxaline (Compound 11a)SK-N-SH (Neuroblastoma)2.49 ± 1.33 nih.gov
Oxiranyl-quinoxaline (Compound 11a)IMR-32 (Neuroblastoma)3.96 ± 2.03 nih.gov
(2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole (Compound 8g)MCF-7 (Breast Cancer)1.2 ± 0.2 nih.gov
(2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole (Compound 8g)Panc-1 (Pancreatic Cancer)1.4 ± 0.2 nih.gov
Quinoxaline-hydrazone (Compound 11)HepG2 (Liver Cancer)0.81 nih.gov
Quinoxaline-hydrazone (Compound 13)MCF-7 (Breast Cancer)1.12 nih.gov
Quinazolinone hydrazide triazole (Compound CM9)EBC-1 (Lung Cancer)8.6 nih.gov

Mechanisms Implicated in Antineoplastic Effects

The anticancer effects of hydrazinyl-quinoxalinone and related derivatives are attributed to their interaction with various cellular targets crucial for cancer cell survival and proliferation.

DNA Gyrase Inhibition: One of the key mechanisms of action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov Several active quinoxalin-2(1H)-one derivatives have demonstrated potent inhibitory activity against S. aureus DNA gyrase, with IC₅₀ values ranging from 10.93 ± 1.81 to 26.18 ± 1.22 µM, which is comparable to the standard inhibitor Ciprofloxacin (IC₅₀ = 26.31 ± 1.64 µM). researchgate.netjohnshopkins.eduresearchgate.net This mechanism links the antibacterial and potential anticancer activities, as topoisomerases are also validated targets in cancer therapy.

Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Quinoxaline derivatives have been designed as potent kinase inhibitors. nih.govmdpi.com For instance, a series of new quinoxaline derivatives were identified as potent, submicromolar dual inhibitors of Pim-1 and Pim-2 kinases, which are linked to cancer progression and drug resistance. mdpi.com Other derivatives have been shown to potently inhibit Epidermal Growth Factor Receptor (EGFR) with IC₅₀ values as low as 0.3 µM. nih.gov Additionally, quinazolinone hydrazide triazole derivatives have been identified as inhibitors of MET receptor tyrosine kinase and other kinases such as ALK, AXL, and VEGFR. nih.gov

Table 4: Enzyme Inhibition by Quinoxaline Derivatives
Compound Class/DerivativeTarget EnzymeActivity (IC₅₀ in µM)Reference
Quinoxalin-2(1H)-one derivativesS. aureus DNA Gyrase10.93 - 26.18 researchgate.netjohnshopkins.edu
Quinoxaline derivatives (e.g., 5c, 5e)Pim-1/Pim-2 KinaseSubmicromolar range mdpi.com
Quinoxaline-hydrazone (Compound 4a)EGFR0.3 nih.gov
Quinoxaline-hydrazone (Compound 13)EGFR0.4 nih.gov
Quinazolinone hydrazide triazole (Compound CM9)MET KinaseInhibition at 10-50 µM nih.gov
Quinoxaline-hydrazone (Compound 13)COX-20.46 nih.gov

Other Relevant Pharmacological Profiles

Beyond their antimicrobial and anticancer properties, quinoxalinone derivatives have been investigated for a variety of other pharmacological activities. bohrium.comnih.govresearchgate.net

Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory potential of these compounds. bohrium.comresearchgate.net Novel quinoxaline derivatives have been synthesized as dual anticancer and anti-inflammatory agents, demonstrating potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov The most potent compounds showed high selectivity for COX-2 over COX-1, with IC₅₀ values for COX-2 as low as 0.46 µM. nih.gov The compound 3-hydrazinoquinoxaline-2-thiol has also shown promising anti-inflammatory activity in animal models. nih.gov

Neuroprotective and Anxiolytic Potential: The quinoxalinone scaffold is also explored for its effects on the central nervous system. nih.gov Some derivatives have been investigated for neuropharmacological effects, including analgesic, sedative, and anxiolytic activities. researchgate.net

Investigation of Molecular Targets and Pathways

The in vitro biological activities of this compound and its derivatives have been a subject of scientific investigation to understand their potential therapeutic applications. Researchers have particularly focused on their interactions with specific molecular targets, such as enzymes and receptors, to elucidate the pathways through which they exert their effects. These studies are crucial in the fields of drug discovery and medicinal chemistry for the development of new therapeutic agents.

Enzyme Inhibition Studies

Quinoxalin-2(1H)-one derivatives have been identified as potent inhibitors of various enzymes, playing a role in the modulation of several biological processes. Their inhibitory activity against enzymes such as DNA gyrase and different kinases has been documented in several studies.

A series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one based hydrazone and hydrazine derivatives have demonstrated significant inhibitory activity against S. aureus DNA gyrase, an essential bacterial enzyme. researchgate.net The inhibitory potential of these compounds was found to be comparable to or even better than the standard drug, ciprofloxacin. researchgate.net For instance, the 3-(2-(2-oxo-5-(piperidin-1-ylsulfonyl)indolin-3-ylidene)hydrazinyl)-quinoxalin-2(1H)-one derivative showed superior activity with an IC50 value of 10.93 ± 1.81 µM. researchgate.net

Inhibitory Activity of Quinoxalin-2(1H)-one Derivatives against S. aureus DNA Gyrase researchgate.net
CompoundIC50 (µM)
3-(2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazineyl)quinoxalin-2(1H)-one derivative15.83 ± 1.55
3-(2-(1-(4-bromophenyl)ethylidene)hydrazineyl)quinoxalin-2(1H)-one derivative16.56 ± 1.12
3-(2-(4-chlorobenzylidene)hydrazineyl)quinoxalin-2(1H)-one derivative20.05 ± 1.45
Ciprofloxacin (standard)26.31 ± 1.64

Furthermore, certain quinoxaline derivatives have been investigated as kinase inhibitors. For example, a series of 3-vinyl-quinoxalin-2(1H)-one derivatives were synthesized and evaluated for their ability to inhibit Fibroblast Growth Factor Receptor 1 (FGFR1), a target in anticancer drug design. nih.gov Some of these compounds displayed good to excellent potency against four cancer cell lines. nih.gov Another study highlighted novel quinoxalinone derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), indicating their potential as anticancer and anti-inflammatory agents. nih.gov

Kinase Inhibitory Activity of Quinoxaline Derivatives
Compound ClassTarget KinaseReported Activity
3-vinyl-quinoxalin-2(1H)-one derivativesFGFR1One promising compound showed an inhibition ratio of 79.33% at 10.0 µM. nih.gov
Novel quinoxalinone derivativesEGFR and COX-2Potent dual inhibitors. nih.gov

Receptor Ligand Interactions

The interaction of quinoxalin-2(1H)-one derivatives with various receptors has also been a focus of research, particularly in the context of neurological disorders. A new series of 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones were designed and synthesized to evaluate their α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonism. researchgate.net Several of these compounds exhibited high binding affinities as non-competitive AMPA receptor antagonists and showed significant anticonvulsant activity. researchgate.net

Anticonvulsant Activity and Relative Potency of Quinoxalin-2(1H)-one Derived AMPA-Receptor Antagonists researchgate.net
CompoundRelative Potency to Diazepam
Compound 81.78
Compound 7b1.66
Compound 7a1.60
Compound 101.59
Compound 3a1.29

Additionally, studies on structurally related quinoxaline-2,3-diones have shown their ability to act as both agonists and antagonists at the AMPA receptor. nih.gov For instance, the S-isomer of 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione was found to be a potent agonist with an EC50 value of 3 µM in a functional assay. nih.gov

While not directly derivatives of this compound, another class of structurally related compounds, 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones, have been synthesized and screened for their binding affinities to D2 and 5-HT1A receptors, which are targets for atypical antipsychotics. nih.gov

Computational Chemistry Approaches in the Study of 8 Hydrazinyl 1,2 Dihydroquinoxalin 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-Hydrazinyl-1,2-dihydroquinoxalin-2-one, docking simulations are employed to understand its potential interactions with protein targets, which is a crucial step in elucidating its mechanism of action.

Molecular docking simulations are instrumental in predicting how derivatives of the quinoxalin-2-one scaffold bind to the active sites of biological targets. These simulations calculate a scoring function, often expressed as binding affinity or energy (in kcal/mol), which estimates the strength of the ligand-target interaction. A lower binding energy typically indicates a more stable and potent interaction.

For instance, studies on various hydrazone derivatives of quinoxalin-2(1H)-one have demonstrated their potential as inhibitors of enzymes like S. aureus DNA gyrase. researchgate.netjohnshopkins.edu Docking studies revealed that these compounds fit well within the enzyme's active site, achieving favorable binding energies that suggest strong inhibitory potential. researchgate.net Similarly, other quinoxaline (B1680401) derivatives have been docked against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, with some compounds showing binding energies as low as -12.03 kcal/mol, indicating a high affinity. nih.gov

Table 1: Predicted Binding Affinities of Quinoxaline Derivatives Against Various Protein Targets

Compound ClassProtein TargetPDB IDPredicted Binding Affinity (kcal/mol)
Quinoxalin-2(1H)-one hydrazone derivativesS. aureus DNA gyrase2XCTGood binding mode reported
Tetrazolo-quinoxaline-triazole hybridsEGFR4HJO-9.57 to -12.03
Quinoxaline-2-carboxamide derivativesHuman DNA Topoisomerase-Favorable binding predicted

Note: The data presented is for structurally related quinoxalin-2-one derivatives and is used to illustrate the application of the methodology.

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the compound's biological activity. For the quinoxaline scaffold, key interactions often involve:

Hydrogen Bonds: The nitrogen atoms within the quinoxaline ring and the hydrogen bond donor/acceptor groups of the hydrazinyl moiety can form crucial hydrogen bonds with amino acid residues in the target's active site. researchgate.net

Hydrophobic Interactions: The aromatic rings of the quinoxaline core can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and histidine.

In docking studies of a quinoxaline derivative against S. aureus DNA gyrase, the compound was shown to form hydrogen bonds with key residues, anchoring it within the active site. researchgate.net The planar quinoxaline ring system is also well-suited for stacking interactions, which are often observed in the binding of heterocyclic compounds to protein targets.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, collectively known as ADME. In silico ADME prediction tools use a compound's structure to estimate these properties, allowing for early-stage screening and reducing the likelihood of late-stage failures in drug development.

Studies on novel quinoxalin-2(1H)-one derivatives have utilized these tools to assess their drug-likeness. researchgate.netjohnshopkins.eduarabjchem.org These predictions often evaluate compliance with established guidelines like Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. For many synthesized quinoxalin-2(1H)-one derivatives, in silico analyses have predicted a promising safety profile with good oral bioavailability and low toxicity. researchgate.netjohnshopkins.edu

Table 2: Predicted ADME Properties for Representative Quinoxalin-2-one Derivatives

ParameterGuideline / InterpretationPredicted Outcome for Derivatives
Lipinski's Rule of Five Assesses drug-likeness for oral bioavailabilityGenerally compliant
Molecular Weight< 500 g/mol Compliant
LogP (Lipophilicity)< 5Compliant
Hydrogen Bond Donors< 5Compliant
Hydrogen Bond Acceptors< 10Compliant
Pharmacokinetics
Human Intestinal Absorption (%HIA)High absorption desiredPredicted to be high (>90%)
Blood-Brain Barrier (BBB) PermeabilityLow permeability often desired to avoid CNS side effectsPredicted to be low
Toxicity
HepatotoxicityNo toxicity desiredPredicted to be non-hepatotoxic
Mutagenicity (AMES test)No mutagenicity desiredPredicted to be non-mutagenic

Note: This table summarizes typical findings for related quinoxalin-2-one derivatives from various in silico studies. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron-donating capacity.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting capacity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. researchgate.net

DFT studies on quinoxalinone derivatives have been performed to calculate these parameters. scispace.comias.ac.in The results indicate the presence of intramolecular charge transfer within the molecule, and the HOMO-LUMO gap provides insights into its stability. scispace.com This information is valuable for predicting how the molecule might interact with biological macromolecules and participate in chemical reactions.

The three-dimensional shape (conformation) of a molecule is critical to its ability to bind to a biological target. Conformational analysis using quantum chemical methods involves calculating the energy of a molecule as its bonds are rotated. This process identifies the lowest energy, most stable conformations.

For quinoxalinone derivatives, DFT calculations are used to predict their equilibrium conformation. scispace.com Studies have shown that the quinoxalinone system is nearly planar. ias.ac.in This planarity can be stabilized by intramolecular interactions, such as hydrogen bonds. ias.ac.in Understanding the preferred conformation is essential for accurate molecular docking, as it dictates how the molecule presents its functional groups for interaction with a protein's active site.

Future Perspectives and Research Directions for 8 Hydrazinyl 1,2 Dihydroquinoxalin 2 One

Development of Novel Synthetic Routes for Enhanced Yields and Purity

The conventional synthesis of 8-Hydrazinyl-1,2-dihydroquinoxalin-2-one typically involves the nucleophilic substitution of a halogenated quinoxalin-2-one precursor with hydrazine (B178648) hydrate (B1144303). While effective, this method can present challenges in terms of yield and purity, necessitating further optimization. Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic pathways.

Key areas for development include:

Catalyst Innovation: Exploring novel catalysts for both the initial halogenation and the subsequent hydrazinolysis could significantly improve reaction rates and selectivity, leading to higher yields and fewer byproducts. Transition metal-catalyzed cross-coupling reactions, for instance, could offer milder and more efficient alternatives to traditional methods. nih.gov

Optimization of Reaction Conditions: A systematic investigation into parameters such as solvent, temperature, and reaction time is crucial. Microwave-assisted synthesis, for example, could dramatically reduce reaction times and improve yields.

Advanced Purification Techniques: Developing more effective purification methods beyond simple recrystallization is essential for obtaining high-purity compounds required for biological screening and clinical studies. Techniques like preparative high-performance liquid chromatography (HPLC) could be employed.

Table 1: Comparison of Potential Synthetic Strategies

StrategyPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Reduced reaction times, improved yields, enhanced purity.Optimization of microwave parameters (power, temperature, time).
Transition-Metal Catalysis Milder reaction conditions, higher efficiency, broader substrate scope.Screening of various catalysts and ligands (e.g., Palladium, Copper). nih.gov
Flow Chemistry Improved safety, scalability, and process control.Development of continuous flow reactors for multi-step synthesis.
Green Chemistry Approaches Use of eco-friendly solvents (e.g., water, ethanol), reduced waste.Identifying biodegradable catalysts and minimizing energy consumption.

Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Screening

The hydrazinyl group at the 8-position is a key functional handle for generating large libraries of derivatives for Structure-Activity Relationship (SAR) studies. The reactivity of this group allows for straightforward condensation reactions with various aldehydes and ketones to form hydrazones, providing a rapid method for molecular diversification. mdpi.com

Future SAR studies will leverage these capabilities through:

Combinatorial Chemistry: By reacting this compound with a diverse array of carbonyl compounds, a large library of novel hydrazone derivatives can be synthesized. This approach allows for the systematic exploration of how different substituents affect biological activity.

High-Throughput Screening (HTS): The synthesized libraries can be rapidly screened against a panel of biological targets using HTS technologies. This will enable the swift identification of "hit" compounds with promising activity for further development. The data generated from HTS will be invaluable for building robust SAR models.

These advanced studies will help elucidate the key structural features required for potent and selective activity, guiding the rational design of next-generation quinoxaline-based therapeutics.

Exploration of New Biological Targets and Therapeutic Applications

Quinoxaline (B1680401) derivatives are known to possess a wide spectrum of biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net However, the full therapeutic potential of this compound and its analogues remains largely untapped. Future research should aim to explore novel biological targets and expand the therapeutic applications beyond the current scope.

Potential new areas of investigation include:

Kinase Inhibition: Many quinoxaline derivatives have been identified as kinase inhibitors, a critical class of drugs in cancer therapy. Screening derivatives of this compound against a broad panel of kinases could identify novel inhibitors for various cancers. nih.gov

Neurodegenerative Diseases: Given the ability of some heterocyclic compounds to cross the blood-brain barrier, exploring the potential of these compounds to modulate targets involved in diseases like Alzheimer's or Parkinson's is a promising avenue.

Anti-inflammatory Agents: The quinoxaline scaffold has been associated with anti-inflammatory properties. researchgate.net Investigating the ability of new derivatives to inhibit key inflammatory mediators such as cyclooxygenases or cytokines could lead to new treatments for inflammatory disorders.

Antiviral Activity: The structural features of quinoxalines make them candidates for antiviral drug development. Screening against a range of viruses could uncover new lead compounds. researchgate.net

Table 2: Potential Therapeutic Targets for Future Research

Therapeutic AreaPotential Molecular TargetsRationale
Oncology Protein Kinases, DNA Gyrase, TopoisomeraseQuinoxaline core is a known pharmacophore for anticancer agents. nih.govrsc.orgresearchgate.net
Infectious Diseases Bacterial DNA Gyrase, Viral ProteasesBroad-spectrum antimicrobial and antiviral activities reported for quinoxalines. nih.govresearchgate.net
Neuroinflammation Microglial Activation Pathways, Pro-inflammatory CytokinesPotential to modulate neuroinflammatory processes in CNS disorders.
Autoimmune Disorders Janus Kinases (JAKs), Tumor Necrosis Factor (TNF-alpha)Exploring the known anti-inflammatory potential of the quinoxaline scaffold. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the development of this compound derivatives is no exception. These computational tools can significantly accelerate the design-synthesize-test-analyze cycle.

Future applications of AI and ML in this context include:

Predictive Modeling: Using data from HTS and SAR studies, ML models can be trained to predict the biological activity of virtual compounds. This allows researchers to prioritize the synthesis of candidates with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties and known biological targets. These models can explore a vast chemical space to propose novel quinoxaline derivatives with optimized activity and drug-like properties.

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery process. researchgate.net This helps in identifying and eliminating candidates with unfavorable profiles, saving time and resources.

Molecular Docking Simulations: In-silico molecular docking can be used to visualize and predict how newly designed compounds will bind to their biological targets, providing insights into their mechanism of action and guiding further structural modifications. researchgate.net

By combining computational approaches with traditional medicinal chemistry, the development of potent, selective, and safe drugs based on the this compound scaffold can be achieved with greater efficiency and precision.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-Hydrazinyl-1,2-dihydroquinoxalin-2-one derivatives?

  • Methodological Answer : Derivatives of 1,2-dihydroquinoxalin-2-one are typically synthesized via alkylation or condensation reactions. For example, alkylation using 1,3-dibromopropane in the presence of sodium hydroxide and tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst can introduce substituents at the hydrazinyl position . Condensation reactions with glyoxylates and aromatic diamines (e.g., 4-methoxybenzene-1,2-diamine) are also effective for functionalizing the quinoxaline core, though regioselectivity must be carefully monitored .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing quinoxaline derivatives?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving molecular structures, particularly for analyzing hydrogen bonding and π-stacking interactions . Hirshfeld surface analysis complements crystallography by quantifying intermolecular contacts . Spectroscopic techniques like NMR (for hydrazinyl proton identification) and IR (for carbonyl group analysis) are essential for functional group verification.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of hydrazinyl-substituted quinoxalines?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. Refinement using SHELXL’s restraints (e.g., DFIX, SIMU) can mitigate these issues . Cross-validation with Hirshfeld surface analysis (e.g., fingerprint plots for O–H⋯N contacts) and spectroscopic data (e.g., NOESY for spatial proximity) ensures structural consistency . If ambiguity persists, recrystallization in alternative solvents (e.g., DMF/water mixtures) may improve crystal quality .

Q. What strategies are recommended for optimizing the alkylation of quinoxaline derivatives to achieve higher yields?

  • Methodological Answer : Key variables include:

  • Alkylating agents : 1,3-Dibromopropane is effective for introducing propyl chains, but branching (e.g., 1,2-dibromoethane) may reduce steric hindrance .
  • Catalysts : TBACl (tetrabutylammonium chloride) enhances reaction rates in biphasic systems .
  • Temperature : Moderate heating (60–80°C) balances reactivity and side-product formation .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) isolates pure products, while TLC monitors reaction progress .

Q. How can computational methods enhance the design of hydrazinyl-quinoxaline derivatives for specific applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization for desired redox behavior . Molecular docking simulations (using AutoDock Vina) assess binding affinities to biological targets, such as enzyme active sites, by modeling interactions between the hydrazinyl group and key residues .

Data Analysis and Interpretation

Q. What statistical tools are recommended for analyzing spectroscopic data in quinoxaline research?

  • Methodological Answer : Multivariate analysis (e.g., PCA in R or Python) identifies correlations between substituent electronic effects and spectral shifts. For crystallographic data, Rfactor and wR2 values from SHELXL outputs quantify refinement accuracy, with values <0.05 indicating high reliability .

Q. How should researchers address discrepancies between experimental and theoretical (DFT) bond lengths in hydrazinyl-quinoxalines?

  • Methodological Answer : Discrepancies often arise from crystal packing forces unaccounted for in gas-phase DFT. Apply periodic boundary conditions (PCE) in software like VASP to simulate solid-state effects . Alternatively, compare with neutron diffraction data (if accessible) for higher precision in hydrogen atom positioning .

Synthetic Challenges

Q. What are the common side reactions during the synthesis of 8-Hydrazinyl derivatives, and how can they be minimized?

  • Methodological Answer : Over-alkylation and oxidation are prevalent. Strategies include:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for hydrazine to prevent unwanted alkylation .
  • Inert atmosphere : Conduct reactions under N2 or Ar to avoid oxidation of the dihydroquinoxaline core .
  • Stoichiometry : Limit alkylating agent to 1.1 equivalents to reduce dimerization .

Applications in Functional Materials

Q. How can the π-stacking behavior of quinoxaline derivatives be exploited in material science?

  • Methodological Answer : The planar quinoxaline core facilitates π-π interactions, enabling applications in organic semiconductors. To enhance conductivity, introduce electron-withdrawing groups (e.g., -NO2) at the 3-position, which lowers LUMO levels and promotes charge transport . Crystallographic studies (via Mercury software) map stacking distances to optimize intermolecular overlap .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.